molecular formula C9H20S2 B14145499 2,4,4,6-Tetramethyl-3,5-dithiaheptane CAS No. 4141-76-8

2,4,4,6-Tetramethyl-3,5-dithiaheptane

Cat. No.: B14145499
CAS No.: 4141-76-8
M. Wt: 192.4 g/mol
InChI Key: XDSAVWGEUYYYGM-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethyl-3,5-dithiaheptane is an organic compound with the molecular formula C9H20S2 It is characterized by the presence of two sulfur atoms and a branched carbon chain, making it a member of the dithiaheptane family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,6-Tetramethyl-3,5-dithiaheptane typically involves the reaction of appropriate thiols with alkylating agents under controlled conditions. One common method involves the use of tert-butyl mercaptan and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4,6-Tetramethyl-3,5-dithiaheptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,4,6-Tetramethyl-3,5-dithiaheptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and related biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,4,6-Tetramethyl-3,5-dithiaheptane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dithiaheptane: A simpler analog with a similar sulfur-containing structure.

    2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a similar carbon backbone but different functional groups.

Uniqueness

2,4,4,6-Tetramethyl-3,5-dithiaheptane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

4141-76-8

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

IUPAC Name

2,2-bis(propan-2-ylsulfanyl)propane

InChI

InChI=1S/C9H20S2/c1-7(2)10-9(5,6)11-8(3)4/h7-8H,1-6H3

InChI Key

XDSAVWGEUYYYGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)(C)SC(C)C

Origin of Product

United States

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